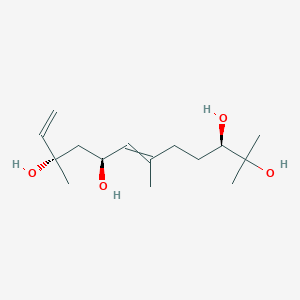![molecular formula C29H62NO3P B12601503 Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester CAS No. 876930-55-1](/img/structure/B12601503.png)
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(butyloctylamino)methyl] moiety and esterified with bis(2-ethylhexyl) groups
Métodos De Preparación
The synthesis of phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester typically involves the reaction of phosphonic acid derivatives with [(butyloctylamino)methyl] groups and bis(2-ethylhexyl) alcohol. One common method involves the use of α-olefin dimers as starting materials, which are reacted with phosphorous acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired ester .
Análisis De Reacciones Químicas
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides
Aplicaciones Científicas De Investigación
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral and antibacterial agent.
Industry: It is used in the production of specialty chemicals, including surfactants and plasticizers
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the phosphonic acid group, which can form strong bonds with metal ions and active sites of enzymes. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester can be compared with similar compounds such as:
Bis(2-ethylhexyl) methylphosphonate: This compound has a similar ester structure but lacks the [(butyloctylamino)methyl] group.
Bis(2-ethylhexyl) phosphate: It is another ester of phosphoric acid with similar industrial applications.
(2-Ethylhexyl)phosphonic acid bis(2-ethylhexyl) ester: This compound has a similar phosphonic acid ester structure but different substituents . The uniqueness of this compound lies in its specific [(butyloctylamino)methyl] group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
876930-55-1 |
|---|---|
Fórmula molecular |
C29H62NO3P |
Peso molecular |
503.8 g/mol |
Nombre IUPAC |
N-[bis(2-ethylhexoxy)phosphorylmethyl]-N-butyloctan-1-amine |
InChI |
InChI=1S/C29H62NO3P/c1-7-13-17-18-19-20-24-30(23-16-10-4)27-34(31,32-25-28(11-5)21-14-8-2)33-26-29(12-6)22-15-9-3/h28-29H,7-27H2,1-6H3 |
Clave InChI |
DIHPYLCMJJPZDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCC)CP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
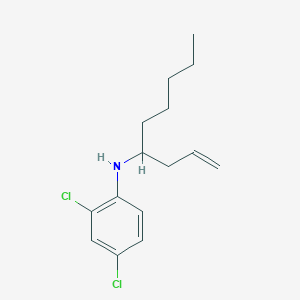

![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)
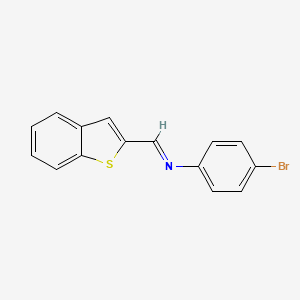
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
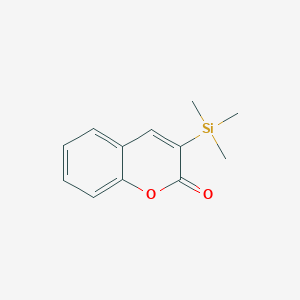
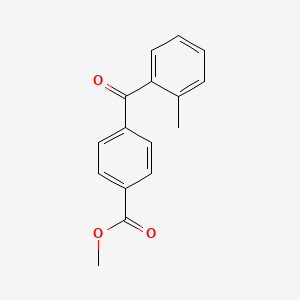
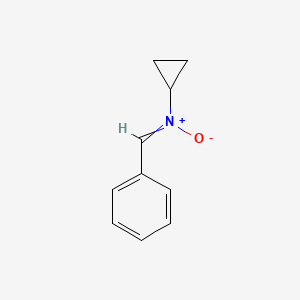
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
